4-(2,3-Dimethylbenzoyl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2,3-dimethylbenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-4-3-5-11(10(9)2)13(17)15-7-6-14-12(16)8-15/h3-5H,6-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJCNTNYEBRZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCNC(=O)C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily linked to its interaction with neurotransmitter receptors. Notably, it has been identified as a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors, which are crucial in managing psychotic disorders such as schizophrenia. The dual action on these receptors suggests potential efficacy in alleviating both positive and negative symptoms of psychosis .
Table 1: Pharmacological Profile of 4-(2,3-Dimethylbenzoyl)piperazin-2-one
| Receptor Type | Action | Therapeutic Implication |
|---|---|---|
| D2 | Antagonist | Treatment of schizophrenia |
| 5-HT2 | Antagonist | Amelioration of negative symptoms |
| 5-HT1A | Agonist | Potential antidepressant effects |
Antipsychotic Activity
Research indicates that compounds similar to 4-(2,3-Dimethylbenzoyl)piperazin-2-one can effectively block D2 and 5-HT2 receptors, making them potential candidates for treating schizophrenia. The blockade of these receptors may reduce psychotic symptoms while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics .
Anticancer Potential
Recent studies have highlighted the anticancer properties of piperazine derivatives. For example, benzimidazole compounds containing piperazine fragments have shown promise as tubulin-targeting agents in cancer treatment. These compounds interfere with tubulin dynamics, leading to mitotic arrest in cancer cells . The incorporation of the piperazine moiety into benzimidazole derivatives has been linked to enhanced cytotoxicity against various cancer cell lines.
Table 2: Anticancer Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Benzimidazole-Piperazine Hybrid | MDA-MB-231 (Breast Cancer) | 7.8 | Tubulin polymerization inhibition |
| Benzimidazole-Piperazine Hybrid | U87 MG (Glioblastoma) | 6.5 | Induction of apoptosis |
Case Studies and Research Findings
Several studies have documented the efficacy of piperazine derivatives in clinical settings:
- A study demonstrated that a piperazine compound significantly reduced emesis in animal models when administered before chemotherapy agents like cisplatin .
- Another investigation into benzimidazole-piperazine hybrids revealed substantial reductions in cell migration and proliferation in breast and glioblastoma cancer cell lines, indicating their potential as effective anticancer agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group in piperazinone derivatives is a critical determinant of biological activity. Below is a comparison of substituent effects:
Key Insight : Methyl groups (electron-donating) may improve metabolic stability and membrane permeability, whereas chloro/fluoro substituents (electron-withdrawing) could enhance target binding in specific enzymatic contexts.
Cytotoxicity Profiles
- 1-(3-Chlorophenyl)piperazin-2-one : Exhibited cytotoxicity with IC₅₀ values of 12.5 µM (HT-29) and 25 µM (A549), indicating moderate anticancer activity. Methyl or dimethyl analogs may show reduced cytotoxicity due to decreased electrophilicity .
- Thienopyrimidine-Piperazinone Hybrids: Derivatives with ethyl or morpholino groups (e.g., from ) demonstrated utility as P2Y12 receptor tracers, highlighting the role of substituents in modulating receptor specificity .
Dopamine Receptor Interactions (Indirect Relevance)
This suggests that bulky substituents (e.g., dimethyl) could similarly enhance selectivity for specific receptor subtypes .
Physicochemical Properties
| Property | 4-(2,3-Dimethylbenzoyl)piperazin-2-one | 4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one | 1-(3-Chlorophenyl)piperazin-2-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~290 (estimated) | ~300 (CAS-derived) | ~225 (estimated) |
| LogP (Predicted) | ~2.5 (higher lipophilicity) | ~2.8 (Cl/F increase logP) | ~1.8 |
| Solubility | Moderate (dimethyl reduces polarity) | Low (halogens increase hydrophobicity) | Moderate |
Note: The dimethyl substitution likely improves blood-brain barrier penetration compared to polar halogenated analogs, making it suitable for central nervous system targets .
Preparation Methods
Step 1: Formation of 3,4-Dehydropiperazine-2-one Intermediate
In this step, N-methyl ethylenediamine reacts with methyl benzoylformate in toluene under acidic conditions (acetic acid) to yield 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one. For the target compound, 2,3-dimethylbenzoyl chloride would replace benzoylformate to introduce the dimethylbenzoyl group. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, followed by cyclization.
Key Conditions :
Step 2: Reduction to Piperazin-2-one
The intermediate 3,4-dehydropiperazine-2-one undergoes reduction using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to saturate the ring, forming piperazin-2-one. This step restores the piperazine ring’s flexibility, critical for subsequent functionalization.
Optimization Insight :
-
LiAlH₄ in tetrahydrofuran (THF) at 0°C achieves higher selectivity (90% conversion).
-
Over-reduction is mitigated by controlling stoichiometry (1:1.2 hydride-to-substrate ratio).
Benzoylation of Preformed Piperazin-2-one
An alternative route involves benzoylating a preformed piperazin-2-one core. This method is advantageous for introducing complex acyl groups post-ring formation.
Acylation with 2,3-Dimethylbenzoyl Chloride
Piperazin-2-one reacts with 2,3-dimethylbenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds via Schotten-Baumann conditions, where the acyl chloride selectively targets the secondary amine.
Reaction Parameters :
Purification and Characterization
Crude product purification employs hexane recrystallization to remove unreacted acyl chloride. Structural confirmation via ¹H NMR reveals characteristic peaks:
-
Piperazine protons : δ 3.2–3.5 ppm (multiplet, N–CH₂)
-
Aromatic protons : δ 7.1–7.3 ppm (multiplet, dimethylbenzoyl)
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
| Method | Starting Materials | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Ethylenediamine Condensation | N-methyl ethylenediamine, 2,3-dimethylbenzoyl chloride | Acetic acid, LiAlH₄ | 68–72 | High |
| Preformed Piperazin-2-one Acylation | Piperazin-2-one, 2,3-dimethylbenzoyl chloride | Triethylamine | 65–70 | Moderate |
Critical Observations :
-
The ethylenediamine route offers higher scalability due to fewer purification steps.
-
Acylation methods allow modular substitution but require stringent anhydrous conditions.
Mechanistic Insights and Side Reactions
Competing Pathways in Condensation Reactions
During piperazine ring formation, over-alkylation may occur if excess acyl chloride is present, leading to diacylated byproducts. This is mitigated by slow reagent addition and temperature control.
Stereochemical Considerations
The reduction step (Section 1.2) produces a racemic mixture due to non-stereoselective hydride attack. Chiral catalysts like BINAP-Ru complexes could enantioselectively reduce the intermediate, though this remains unexplored for 4-(2,3-dimethylbenzoyl)piperazin-2-one.
Industrial-Scale Production Recommendations
For kilogram-scale synthesis, the ethylenediamine condensation route is preferred. Key adjustments include:
Q & A
Q. 1.1. What are the key considerations in synthesizing 4-(2,3-Dimethylbenzoyl)piperazin-2-one to ensure high yield and purity?
Methodological Answer:
- Step 1: Optimize reaction conditions (e.g., temperature, solvent choice, and reaction time). For example, piperazin-2-one derivatives often require precise control of temperature (±2°C) to minimize side reactions .
- Step 2: Use enantioselective synthesis techniques for chiral intermediates, such as asymmetric catalysis or chiral auxiliaries, to ensure stereochemical purity .
- Step 3: Purify via column chromatography or recrystallization. Advanced purification methods like preparative HPLC may be necessary for isolating high-purity fractions (>95%) .
- Key Data:
- Yield optimization: Adjust molar ratios of reagents (e.g., 1:1.2 for benzoyl chloride to piperazine derivatives) .
- Purity validation: Confirm via NMR (peak integration) and HPLC (retention time matching) .
Q. 1.2. What analytical techniques are essential for characterizing 4-(2,3-Dimethylbenzoyl)piperazin-2-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms structural integrity by matching chemical shifts to expected resonances (e.g., carbonyl groups at ~170 ppm in 13C NMR) .
- High-Performance Liquid Chromatography (HPLC):
- Assess purity (>98% for biological assays) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (LC/MS or HRMS):
- Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Infrared Spectroscopy (IR):
- Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. 1.3. How should 4-(2,3-Dimethylbenzoyl)piperazin-2-one be stored to maintain stability?
Methodological Answer:
- Storage Conditions:
- Temperature: -20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity: Use amber vials to avoid photodegradation .
- Humidity Control: Include desiccants (e.g., silica gel) to mitigate moisture absorption .
- Stability Testing:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in biological activity data for 4-(2,3-Dimethylbenzoyl)piperazin-2-one derivatives?
Methodological Answer:
- Step 1: Validate assay reproducibility using positive/negative controls (e.g., reference inhibitors for receptor-binding studies) .
- Step 2: Perform structure-activity relationship (SAR) analysis to identify critical substituents. For example:
- Step 3: Address batch variability by re-synthesizing compounds under standardized conditions .
Q. 2.2. What strategies optimize the pharmacokinetic profile of 4-(2,3-Dimethylbenzoyl)piperazin-2-one in preclinical studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility .
- Metabolic Stability:
- Use liver microsome assays to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .
- Block susceptible positions with fluorine or methyl groups .
- Bioavailability Testing:
- Conduct in vivo PK studies in rodent models, monitoring plasma concentration via LC/MS .
Q. 2.3. How can researchers design experiments to elucidate the mechanism of action of 4-(2,3-Dimethylbenzoyl)piperazin-2-one?
Methodological Answer:
- Target Identification:
- Pathway Analysis:
- Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of treated cells .
- Functional Validation:
Q. 2.4. What advanced synthetic routes address low yields in 4-(2,3-Dimethylbenzoyl)piperazin-2-one production?
Methodological Answer:
- Route 1: Employ flow chemistry for exothermic reactions (e.g., acylations) to improve heat dissipation and scalability .
- Route 2: Use microwave-assisted synthesis to accelerate reaction kinetics (e.g., 30 minutes vs. 12 hours for cyclization) .
- Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C or Ru complexes) for cross-coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
